![molecular formula C21H19N3O5S B2706642 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1105244-52-7](/img/structure/B2706642.png)
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide, also known as BISA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BISA is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of benzofuran, isoxazole, and sulfanilamide.
Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives, incorporating various moieties such as benzofuran, have been synthesized and evaluated for their anticancer activities. For instance, a study by Ghorab et al. (2015) explored the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines, identifying compounds with potent activity compared to reference drugs like 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antitumor Activities
Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety to evaluate their antitumor activity, with some compounds showing effectiveness greater than the reference drug doxorubicin (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Enzyme Inhibitory Effects
Research by Altug et al. (2017) on benzenesulfonamide-containing isoxazole compounds revealed their potent inhibitory properties against carbonic anhydrase II and VII, enzymes implicated in various physiological disorders, highlighting their potential as therapeutic agents (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).
Mechanism of Action
Target of action
Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
The mode of action of benzofuran derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some benzofuran derivatives have been shown to have anti-tumor activity, possibly by interacting with specific proteins or enzymes involved in cell growth and proliferation .
Biochemical pathways
Benzofuran derivatives can affect various biochemical pathways. For example, some benzofuran derivatives have anti-oxidative activity, which means they may interact with biochemical pathways involved in oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary greatly depending on their specific structure. Some benzofuran derivatives may be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted rapidly .
Result of action
The molecular and cellular effects of benzofuran derivatives can vary greatly. Some benzofuran derivatives may cause cell death in tumor cells, while others may inhibit the growth of bacteria or viruses .
Action environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c22-30(26,27)17-7-5-14(6-8-17)9-10-23-21(25)13-16-12-20(29-24-16)19-11-15-3-1-2-4-18(15)28-19/h1-8,11-12H,9-10,13H2,(H,23,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCYSRRJNNRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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